1-Methoxy-1,3-butadiene chemical properties
1-Methoxy-1,3-butadiene chemical properties
An In-depth Technical Guide to 1-Methoxy-1,3-butadiene: Properties, Reactivity, and Applications
Introduction
1-Methoxy-1,3-butadiene is a versatile organic compound that serves as a cornerstone reagent in modern synthetic chemistry. As a conjugated diene, its intrinsic reactivity is significantly modulated by the presence of an electron-donating methoxy group, rendering it a highly valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, stereochemical nuances, spectroscopic signature, and key applications, with a particular focus on its role in the Diels-Alder reaction. Designed for researchers and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective use in the laboratory.
Physicochemical and Safety Data
A thorough understanding of a reagent's physical properties and safety profile is paramount for its successful and safe application. 1-Methoxy-1,3-butadiene is a colorless to yellow liquid characterized by its high flammability and incompatibility with strong oxidizing agents and acids.[1][2] As an ether, it has the potential to form explosive peroxides upon prolonged exposure to air, necessitating careful handling and storage.[2]
Table 1: Key Physicochemical and Safety Properties of 1-Methoxy-1,3-butadiene
| Property | Value | Reference |
| IUPAC Name | (1E)-1-methoxybuta-1,3-diene | [3] |
| CAS Number | 3036-66-6 | [1][3] |
| Molecular Formula | C₅H₈O | [1][3] |
| Molecular Weight | 84.12 g/mol | [1][3] |
| Appearance | Colorless to dark yellow liquid | [1][2] |
| Boiling Point | 91 °C (lit.) | [1] |
| Density | 0.83 g/mL at 25 °C (lit.) | [1] |
| Refractive Index | n20/D 1.464 (lit.) | [1] |
| Solubility | Soluble in chloroform; immiscible with water | [1][4] |
| GHS Hazards | H225: Highly flammable liquid and vaporH302: Harmful if swallowed | [3] |
| Storage | Store in a cool, flame-proof area; moisture sensitive | [2][4] |
Molecular Structure and Electronic Properties
The chemical behavior of 1-methoxy-1,3-butadiene is a direct consequence of its electronic structure and conformational flexibility. The molecule's conjugated π-system, influenced by the mesomeric effect of the methoxy group, dictates its reactivity profile.
Conformational Isomerism: The s-cis vs. s-trans Diene
For a diene to participate in pericyclic reactions like the Diels-Alder, it must adopt an s-cis conformation, where the double bonds are on the same side of the connecting single bond. However, the lower-energy ground state is typically the s-trans conformation. The facility of the s-trans to s-cis rotation is a critical factor in reaction kinetics. Steric hindrance can disfavor the necessary s-cis rotamer, potentially impeding reactivity.[5]
Caption: Conformational equilibrium between s-trans and s-cis rotamers.
Electronic Effects and Resonance
The methoxy group is a powerful electron-donating group through resonance (+M effect). It enriches the π-system of the diene with electron density, particularly at the C2 and C4 positions. This polarization is crucial for its high reactivity as a nucleophilic diene in polar Diels-Alder reactions. The stability of the various resonance contributors helps to explain this charge distribution. Structures that place a negative charge on carbon and a positive charge on the more electronegative oxygen atom are less stable but illustrate the electron-donating capacity of the methoxy group.
Caption: Generalized workflow for the Diels-Alder reaction.
Experimental Protocol: Diels-Alder Reaction with Maleic Anhydride
This protocol describes a representative procedure for the reaction between 1-methoxy-1,3-butadiene and maleic anhydride, which yields 3-methoxy-1,2,3,6-tetrahydrophthalic anhydride. [6]
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve maleic anhydride (1.0 eq) in a suitable solvent (e.g., toluene or benzene) under an inert atmosphere (N₂ or Ar).
-
Reaction Initiation: Add 1-methoxy-1,3-butadiene (1.0-1.2 eq) to the solution. The diene is often a mixture of E/Z isomers, but both typically react.
-
Thermal Conditions: Heat the reaction mixture to reflux (approx. 80-110 °C, depending on the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is generally complete within a few hours.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure cycloadduct.
-
Characterization: Confirm the structure of the product using NMR spectroscopy (¹H, ¹³C), IR spectroscopy, and mass spectrometry.
Synthesis of 1-Methoxy-1,3-butadiene
One established laboratory-scale synthesis involves the pyrolysis of 1,1,3-trimethoxybutane. [6]This elimination reaction is typically carried out at high temperatures over a solid catalyst, yielding the desired diene. Careful control of the reaction conditions is necessary to minimize polymerization of the product. [6]
Conclusion
1-Methoxy-1,3-butadiene is a powerful and versatile reagent in organic synthesis. Its unique electronic properties, conferred by the methoxy group, make it an ideal electron-rich diene for Diels-Alder reactions, enabling the efficient construction of functionalized six-membered rings. A comprehensive understanding of its properties, handling requirements, and reactivity patterns, as detailed in this guide, is essential for leveraging its full synthetic potential in research and development.
References
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- MDPI. (n.d.). Sensitivity Analysis of 1,3-Butadiene Monitoring Based on Space-Based Detection in the Infrared Band.
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- YouTube. (2020, July 25). Which of the following resonating structures of 1-methoxy-1,3-butadiene is least stable ?.
- YouTube. (2020, August 29). For 1-methoxy-1, 3-butadiene, which of the following resonating structure is least stable?.
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- SpectraBase. (n.d.). 1-Methoxy-1,3-butadiene - Optional[1H NMR] - Spectrum.
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- NIH. (2021, June 1). Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones.
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